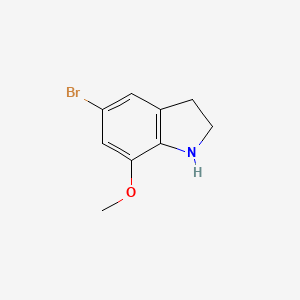
5-Bromo-7-methoxyindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methoxyindoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the indoline ring structure gives this compound unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyindoline typically involves the bromination of 7-methoxyindoline. One common method is the electrophilic substitution reaction where bromine is introduced to the indoline ring in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Starting Material: 7-Methoxyindoline
Brominating Agent: N-bromosuccinimide (NBS)
Solvent: Dichloromethane
Reaction Conditions: Room temperature, stirring for several hours
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow chemistry. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Various reduced indoline derivatives
Substitution: Substituted indoline compounds with different functional groups
Scientific Research Applications
5-Bromo-7-methoxyindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxyindoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the indoline ring can influence the compound’s binding affinity to various biological receptors and enzymes. This can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the methoxy group, making it less versatile in certain chemical reactions.
7-Methoxyindoline: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-7-azaindoline: Contains a nitrogen atom in place of a carbon atom in the indoline ring, leading to different chemical and biological properties.
Uniqueness
5-Bromo-7-methoxyindoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-7-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3 |
InChI Key |
YTYXZSLBHPKSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


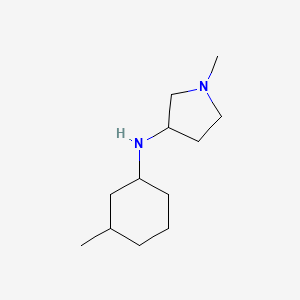
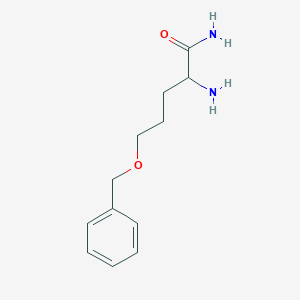
![(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13287258.png)

![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine](/img/structure/B13287264.png)

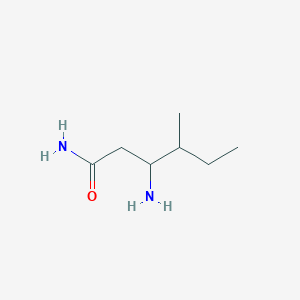

![2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid](/img/structure/B13287287.png)

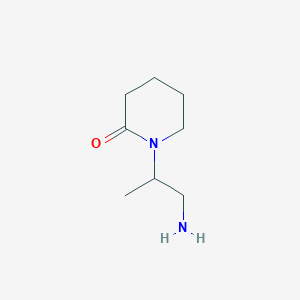
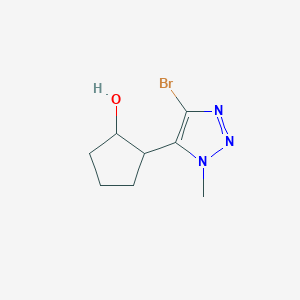
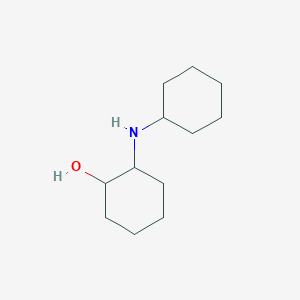
![Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13287327.png)
